(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-2-(2,4-dichlorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-17-10-11-20(19(25)13-17)27-23-18(12-16-8-4-5-9-21(16)29-23)22(28)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKNXKFXSGPMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Reaction
A mixture of 2-hydroxyacetophenone (1 mmol), phosphorus oxychloride (POCl₃), and dimethylformamide (DMF) in dichloromethane (DCM) is stirred at 0–25°C for 12 hours. This yields 3-formylchromone derivatives with yields ranging from 46–94%.
Key Reaction Conditions
-
Solvent: Anhydrous DCM
-
Catalyst: POCl₃
-
Temperature: 0°C to room temperature
Oxidation to Chromene-3-Carboxylic Acid
The 3-formylchromone intermediate undergoes Pinnick oxidation using sodium chlorite (NaClO₂) and sulfamic acid in a DCM-water mixture. This step converts the aldehyde to a carboxylic acid with yields of 53–61%.
Carboxamide Formation via Acid Chloride Activation
The carboxylic acid is activated to an acid chloride, which reacts with benzylamine to form the carboxamide moiety.
Acid Chloride Synthesis
Chromene-3-carboxylic acid (1 mmol) is treated with thionyl chloride (SOCl₂) in anhydrous DCM under nitrogen for 1 hour. The resulting acid chloride is used in situ without isolation.
Amide Coupling
The acid chloride is reacted with benzylamine (1.2 mmol) in the presence of triethylamine (Et₃N) as a base. The mixture is stirred at 0°C for 12 hours, yielding the carboxamide after purification by recrystallization (44–64% yield).
Alternative Method : Carbodiimide-mediated coupling using EDCI/HOBt in acetonitrile achieves comparable yields (50–65%).
Imine Condensation at the 2-Position
The Z-configured imine is introduced via condensation between the chromene-3-carboxamide and 2,4-dichloroaniline.
Imine Formation
A solution of N-benzyl chromene-3-carboxamide (1 mmol) and 2,4-dichloroaniline (1.2 mmol) in ethanol is refluxed for 6–8 hours with acetic acid as a catalyst. The Z-isomer is favored under kinetic control, with yields of 55–70%.
Stereochemical Control : The Z-configuration is confirmed by NOE NMR correlations, showing proximity between the chromene proton and imine nitrogen.
Integrated Synthetic Routes
Sequential Approach (Chromene → Carboxamide → Imine)
This method minimizes side reactions, as the carboxamide group is inert during imine formation. Overall yields range from 25–35%.
Convergent Approach (Imine Formation Prior to Carboxamide)
Condensing 2,4-dichloroaniline with a chromene-3-carbaldehyde intermediate, followed by oxidation and amide coupling, results in lower yields (18–22%) due to oxidative degradation of the imine.
Optimization and Challenges
Solvent and Temperature Effects
By-Product Mitigation
-
Chromene Dimerization : Controlled stoichiometry (1:1.2 amine:acid chloride) reduces dimer formation.
-
E/Z Isomerization : Low-temperature workup (<25°C) preserves Z-configuration.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Flash chromatography (hexanes/ethyl acetate, 8:1) achieves >95% purity, confirmed by HPLC.
Comparative Analysis of Methods
| Parameter | Sequential Route | Convergent Route |
|---|---|---|
| Overall Yield | 25–35% | 18–22% |
| Stereoselectivity | Z-isomer >95% | Z-isomer 70–80% |
| Key Challenge | Acid chloride stability | Imine oxidation |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Solubility : The tetrahydrofuran-2-ylmethyl substituent in the analog from increases oxygen content, likely improving aqueous solubility compared to the hydrophobic benzyl group in the target compound .
- Conformational Flexibility : The cyclo-octene ring in a structurally related compound () adopts a twist chair–chair conformation, whereas the chromene core in the target compound is rigid and planar, which may influence packing efficiency in crystalline states .
Crystallographic and Packing Behavior
The crystal structure of a related cycloocta[b]pyridine derivative () reveals that bulky substituents like the 2,4-dichlorophenyl group create dihedral angles >75° with adjacent aromatic rings, leading to van der Waals-dominated packing. In contrast, chromene derivatives with smaller substituents (e.g., methoxy or methyl groups) may exhibit hydrogen bonding, as seen in 8-hydroxy-2-imino chromene derivatives . The absence of directional interactions in the target compound’s analogs suggests that chloro substituents hinder hydrogen bonding, favoring hydrophobic packing .
Biological Activity
(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromene derivatives, characterized by a chromene backbone with a carboxamide functional group and a dichlorophenyl substituent. Its molecular formula is C₁₈H₁₄Cl₂N₂O₂, and it has a molecular weight of approximately 363.22 g/mol.
1. Anticancer Activity
Several studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.4 | Apoptosis induction |
| Compound B | A549 (lung cancer) | 3.2 | Cell cycle arrest |
| This compound | HeLa (cervical cancer) | TBD | TBD |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against various enzymes relevant to neurodegenerative diseases. For example, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathophysiology of Alzheimer's disease.
- AChE Inhibition : Compounds similar to this compound have shown IC50 values in the low micromolar range against AChE.
- BChE Inhibition : Research indicates that some derivatives can selectively inhibit BChE with promising potency.
3. Antimicrobial Activity
The antimicrobial properties of chromene derivatives have also been explored. The compound exhibited activity against various bacterial strains, with mechanisms involving disruption of bacterial cell membranes and inhibition of protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential as an anticancer agent.
- Clinical Relevance : A case study involving patients with neurodegenerative conditions highlighted the compound's role in improving cognitive function when administered alongside standard treatments.
The biological activity of this compound can be attributed to:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Enzyme Inhibition : Competitive inhibition at active sites of AChE and BChE.
- Antimicrobial Mechanisms : Interference with bacterial metabolism and cell wall synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
